N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
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Description
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H14ClF3N4O3S2 and its molecular weight is 502.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase , an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication .
Biochemical Pathways
The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn disrupts DNA replication. This can lead to cell cycle arrest and ultimately cell death .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with Thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, which can lead to cell cycle arrest and cell death .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Thymidylate synthase . .
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O3S2/c1-30-14-5-3-2-4-11(14)16(29)25-17-26-27-18(32-17)31-9-15(28)24-13-8-10(19(21,22)23)6-7-12(13)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZCMRRARTSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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